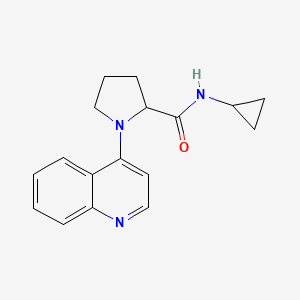
N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has been shown to have anti-tumor effects in various cancer cell lines, making it a promising candidate for cancer therapy.
Wirkmechanismus
N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide targets RNA polymerase I transcription by binding to the DNA template and inhibiting the formation of the transcription initiation complex. This leads to the inhibition of ribosomal RNA synthesis and subsequent cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide has been shown to have anti-tumor effects in various cancer cell lines, including breast, ovarian, and pancreatic cancer. It has also been shown to have minimal toxicity in normal cells. In addition, N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide has been shown to induce DNA damage and activate the DNA damage response pathway, leading to the activation of p53 and subsequent apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide is its specificity for RNA polymerase I transcription, which makes it a promising candidate for cancer therapy with minimal toxicity in normal cells. However, N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide has limited solubility in water, which can make it difficult to use in certain lab experiments. In addition, N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide has a short half-life in vivo, which can limit its effectiveness as a cancer therapy.
Zukünftige Richtungen
For research on N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide include investigating its potential as a combination therapy with other anti-cancer drugs, developing new formulations to improve its solubility and pharmacokinetic properties, and exploring its potential as a therapy for other diseases beyond cancer. In addition, further studies are needed to understand the mechanism of action of N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide and its effects on normal cells.
Synthesemethoden
N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,6-dichloro-3-nitropyridine with 2-(cyclopropylamino)acetonitrile to form the intermediate compound 2-cyclopropylamino-6-nitro-3-pyridinecarbonitrile. This intermediate is then reacted with 1-(2-bromoethyl)pyrrolidine to form N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide has been extensively studied for its anti-tumor effects in various cancer cell lines. It has been shown to induce DNA damage and inhibit RNA polymerase I transcription, leading to cell cycle arrest and apoptosis in cancer cells. N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide has also been shown to have synergistic effects when used in combination with other anti-cancer drugs, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(19-12-7-8-12)16-6-3-11-20(16)15-9-10-18-14-5-2-1-4-13(14)15/h1-2,4-5,9-10,12,16H,3,6-8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJWYZOIWIRMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=NC3=CC=CC=C32)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7633528.png)
![2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B7633536.png)
![N-methyl-2-methylsulfanyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7633547.png)
![N-[(5,5-dimethyloxolan-2-yl)methyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633553.png)

![1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea](/img/structure/B7633558.png)
![1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B7633567.png)


![1-(2,5-dimethoxyphenyl)-N-methyl-N-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methanamine](/img/structure/B7633590.png)

![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone](/img/structure/B7633615.png)
![N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide](/img/structure/B7633623.png)
